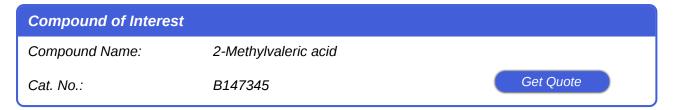




Application Note: 13C NMR Spectral Analysis of 2-Methylvaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides detailed 13C Nuclear Magnetic Resonance (NMR) spectral data and the corresponding experimental protocol for the analysis of **2-Methylvaleric acid**. This information is critical for the structural elucidation and quality control of this compound in research and drug development settings.

Introduction

2-Methylvaleric acid, also known as 2-methylpentanoic acid, is a branched-chain carboxylic acid. Its structural characterization is fundamental for its application in various fields, including the synthesis of pharmaceuticals and flavorings. 13C NMR spectroscopy is a powerful analytical technique that provides information on the carbon skeleton of a molecule, making it an essential tool for unambiguous structure confirmation.

13C NMR Spectral Data

The 13C NMR spectrum of **2-Methylvaleric acid** was acquired in Chloroform-d (CDCl₃) on a Varian CFT-20 spectrometer. The chemical shifts are reported in parts per million (ppm) relative to Tetramethylsilane (TMS).

Table 1: 13C NMR Chemical Shift Data for 2-Methylvaleric Acid



Carbon Atom	Predicted Chemical Shift (ppm)	Experimental Chemical Shift (ppm)[1]
C1 (COOH)	183.5	183.5
C2 (CH)	41.3	41.3
C3 (CH ₂)	34.5	34.5
C4 (CH ₂)	20.6	20.6
C5 (CH ₃)	14.1	14.1
C2-CH₃	16.8	16.8

Note: Predicted chemical shifts were obtained from the Human Metabolome Database (HMDB) for (±)-2-Methylpentanoic acid in D₂O at 1000 MHz. Experimental data is from SpectraBase, acquired in CDCl₃.

Experimental Protocol

This section outlines a general protocol for acquiring the 13C NMR spectrum of **2-Methylvaleric acid**.

- 1. Sample Preparation
- Materials:
 - 2-Methylvaleric acid (5-20 mg)
 - Deuterated chloroform (CDCl₃)
 - NMR tube (5 mm)
 - Pipettes
 - Vortex mixer
- Procedure:



- Weigh approximately 5-20 mg of 2-Methylvaleric acid and transfer it into a clean, dry 5 mm NMR tube.
- Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.
- Cap the NMR tube and gently vortex the sample until the 2-Methylvaleric acid is completely dissolved.
- 2. NMR Data Acquisition
- Instrument:
 - Varian CFT-20 NMR Spectrometer (or equivalent)
- Acquisition Parameters (General Recommendations):
 - Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., s2pul on Bruker instruments).
 - Solvent: CDCl₃
 - Temperature: 298 K (25 °C)
 - Spectral Width: 0-200 ppm
 - Pulse Width: Calibrated 90° pulse
 - Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for quaternary
 carbons like the carboxylic acid carbon, though it is often still visible with a standard delay.
 - Acquisition Time (aq): 1-2 seconds
 - Number of Scans (ns): 128 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- 3. Data Processing
- Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.



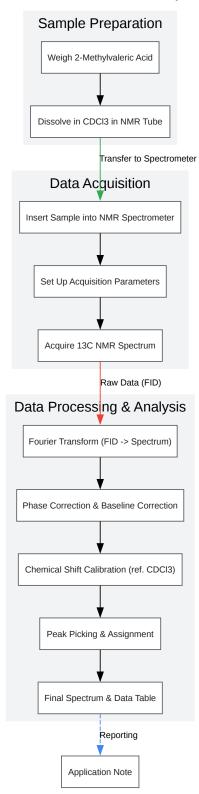
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.
- Integrate the peaks (note: routine 13C NMR peak integrals are not always proportional to the number of carbons).
- Perform peak picking to identify the chemical shift of each carbon resonance.

Workflow for 13C NMR Analysis of 2-Methylvaleric Acid

The following diagram illustrates the workflow from sample preparation to final data analysis.



Workflow for 13C NMR Analysis



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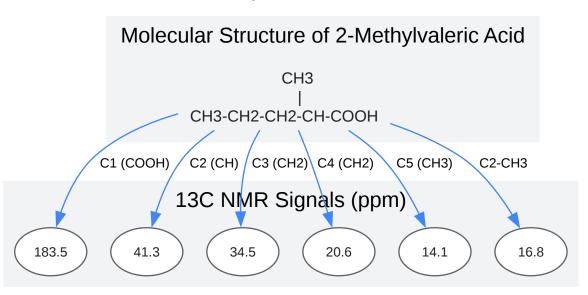
Caption: Workflow of 13C NMR analysis for 2-Methylvaleric acid.



Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the carbon atoms of **2-Methylvaleric acid** and their corresponding signals in the 13C NMR spectrum.

Structure-Spectrum Correlation



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Caption: Correlation of carbon atoms to 13C NMR signals.

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References

- 1. nmr.ceitec.cz [nmr.ceitec.cz]
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